molecular formula C17H14IN5O4S B1175205 Neutral Red 2gl CAS No. 12239-05-3

Neutral Red 2gl

Cat. No.: B1175205
CAS No.: 12239-05-3
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Description

Neutral Red 2gl (CAS 12239-05-3) is a chemical compound with the molecular formula C17H14IN5O4S. It is related to the well-characterized Neutral Red dye, a weak cationic phenazine compound widely utilized in cell biology and toxicology research for assessing cell viability and cytotoxicity. The core mechanism of action for assays involving Neutral Red is based on the dye's ability to be selectively taken up and retained by viable cells. In functional assays, the dye penetrates cells by non-ionic diffusion through the plasma membrane and accumulates in the lysosomes, which are acidic organelles. The amount of dye incorporated is proportional to the number of viable cells, as non-viable cells with compromised membranes cannot retain the dye. This uptake can be quantified using absorbance or fluorescence measurement, providing a robust metric for cell health. The primary research application of this dye is in the Neutral Red Uptake (NRU) assay, a standard method for evaluating the cytotoxic effects of xenobiotics, pharmaceuticals, and chemicals. The NRU assay has been validated for toxicity testing and is incorporated into international guidelines, such as the REACH directive by the European Commission. It is particularly valuable for testing chemicals in primary cultures of human and rat hepatocytes, as well as in various cell lines like mouse 3T3 fibroblasts. Researchers employ this assay to determine critical cytotoxicity parameters such as the NR50 value—the concentration of a test substance that reduces neutral red uptake by 50%. Furthermore, studies have demonstrated that the Neutral Red assay is effective for evaluating cell viability under challenging experimental conditions, including acidic microenvironments and during autophagy, where other common assays like MTT may yield inaccurate results. It provides a simpler and often more sensitive alternative to other viability tests, such as measuring Lactate Dehydrogenase (LDH) leakage. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

12239-05-3

Molecular Formula

C17H14IN5O4S

Origin of Product

United States

Mechanistic Insights into Neutral Red 2gl Interactions Within Research Systems

Cellular and Subcellular Uptake Mechanisms of Neutral Red 2gl in Viable Cells

The entry of Neutral Red into viable cells is a crucial initial step for its subsequent intracellular localization and application in various assays. This uptake occurs through distinct mechanisms depending on the dye's protonation state and the cell membrane properties.

Passive Diffusion Across Cell Membranes

Neutral Red, being a weak cationic dye with a pKa of 6.8, exists predominantly in its unprotonated (neutral) form at physiological pH (around 7.4). altervista.orgapexbt.comresearchgate.net In this neutral, lipophilic form, the dye can readily cross the lipophilic plasma membrane of viable cells through non-ionic passive diffusion. altervista.orgontosight.airesearchgate.nethimedialabs.comre-place.be This process does not require cellular energy expenditure and is driven by the concentration gradient of the uncharged dye across the membrane. bartleby.com

Active Transport Mechanisms

While passive diffusion is a primary mode of entry, the accumulation of Neutral Red within certain cellular compartments, particularly lysosomes, involves processes that can be linked to active transport mechanisms. The acidification of lysosomes, which is crucial for trapping the dye, is an active process mediated by ATP-dependent proton pumps. altervista.orgre-place.be Although the dye itself may enter passively, its subsequent concentration and retention in acidic organelles are indirectly dependent on the cell's metabolic activity and ability to maintain pH gradients, which are energy-dependent processes. altervista.orgapexbt.comre-place.be Some sources also suggest that viable cells can absorb neutral red via active transport, leading to its incorporation into lysosomes. clinisciences.com

Intracellular Compartmentalization Dynamics of this compound

Following cellular uptake, Neutral Red exhibits specific intracellular compartmentalization, preferentially accumulating in acidic organelles. This selective distribution is fundamental to its use as a vital stain and as a probe for organelle function.

Lysosomal Accumulation Principles and Binding Modalities

A hallmark of Neutral Red staining in animal cells is its significant accumulation within lysosomes. wikipedia.orgaltervista.orgontosight.aiapexbt.comontosight.airesearchgate.nethimedialabs.comre-place.beclinisciences.comucl.ac.beuni.lucenmed.com This phenomenon is primarily attributed to the acidic environment within lysosomes (pH < 5.0). altervista.orgontosight.airesearchgate.net Once the neutral form of the dye enters the lysosome, it becomes protonated due to the low pH, transitioning into its charged (cationic) form. altervista.orgontosight.airesearchgate.netoceanbestpractices.org This charged form is unable to easily cross the lysosomal membrane and thus becomes trapped within the organelle. altervista.orghimedialabs.com

The accumulation is also facilitated by binding modalities within the lysosomal matrix. Neutral Red can bind by electrostatic and hydrophobic interactions to anionic sites and/or phosphate (B84403) groups of the lysosomal matrix. re-place.be Additionally, binding to fixed acidic charges and association with acidic polysaccharides abundant in lysosomes may play a role. ucl.ac.be This trapping and binding mechanism leads to a significant concentration of the dye within lysosomes, often hundreds of times higher than in the surrounding medium. ucl.ac.be The integrity of the lysosomal membrane and the cell's ability to maintain the acidic pH gradient are critical for the retention of Neutral Red, making the dye a sensitive indicator of lysosomal function and cell viability. altervista.orgontosight.aiontosight.aihimedialabs.comre-place.beoceanbestpractices.orgbesjournal.comeuropa.eu

Research findings have demonstrated a clear association of Neutral Red with lysosomal enzymes like cathepsin D and N-acetyl-B-glucosaminidase upon isopycnic centrifugation of cytoplasmic extracts. ucl.ac.be Studies have shown that the amount of retained dye is proportional to the number of viable cells, and alterations in cell surface or lysosomal membranes can modify uptake. re-place.be

Vacuolar Uptake and Staining in Plant Cells

In plant cells, Neutral Red primarily accumulates in vacuoles, which are analogous to lysosomes in their acidic nature and function in storing various substances. apsnet.orgnih.govspringernature.comresearchgate.netusda.gov Similar to lysosomal accumulation in animal cells, the uptake in plant vacuoles is driven by the trapping of the protonated form of the dye within the acidic vacuolar lumen. nih.govoup.com

Neutral Red in its unprotonated form penetrates the plasma membrane and the tonoplast (the vacuolar membrane) of viable plant cells. nih.gov Once inside the vacuole, the acidic pH causes protonation, trapping the dye. nih.govoup.com This accumulation allows for the visualization of vacuoles using light microscopy and confocal laser scanning microscopy (CLSM). nih.govspringernature.com Studies have shown Neutral Red accumulating in the lumen of cavities inside protein storage vacuoles in germinating Arabidopsis seeds, indicating the presence of acidic compartments within these vacuoles. oup.comresearchgate.net The dye can also highlight structures within plant cells like xylem elements and Casparian bands due to its affinity for suberin and lignin. nih.gov

Data from studies on plant cells illustrate the vacuolar accumulation of Neutral Red:

Cell Type / OrganismObserved Localization in VacuolesKey FindingsSource
Arabidopsis thaliana seeds (germinating)Accumulation in the lumen of cavities inside protein storage vacuolesSupports the presence of acidic compartments within PSVs. oup.comresearchgate.net oup.comresearchgate.net
Phaseolus vulgaris, Allium cepa, A. porrum rootsAccumulation in vacuolesUseful probe for visualization of vacuoles and structures with affinity for suberin and lignin. nih.gov nih.gov
Botrytis cinerea sporesAccumulation in small vesicles that fuse into larger bodies within the vacuoleUptake appears to involve endocytic vesicles incorporated into the vacuole. apsnet.org apsnet.org
Ceratocystis ulmi sporesApparent endocytic uptake into vesicles subsequently incorporated into the vacuoleSimilar mechanism to Botrytis cinerea observed. apsnet.org apsnet.org

Nuclear Staining and Chromatin Interaction

Beyond lysosomal and vacuolar accumulation, Neutral Red can also stain the nucleus and interact with chromatin, although this is often observed at higher dye concentrations or under specific conditions. clinisciences.comresearchgate.net Neutral Red has been noted to stain nuclear chromatin in addition to its primary localization in lysosomes in viable cells. researchgate.net

Research suggests that Neutral Red fluorescence of chromatin is dependent on DNA content. researchgate.net Interactions with chromatin may involve intercalative binding of the dye to DNA. researchgate.net Studies using chicken erythrocytes have shown intensive red fluorescence of chromatin after treatment with low concentrations of Neutral Red, which is reduced at higher concentrations. researchgate.net The fluorescence and staining reactions are influenced by the presence of inorganic cations and other dyes. researchgate.net While the precise mechanisms of nuclear staining and chromatin interaction are still being investigated, it is understood that the dye can bind to both nucleic acids and nucleoproteins within the chromatin structure. mit.edu

Cellular ComponentInteraction/Staining PropertyNotesSource
Nuclear ChromatinStaining and intensive red fluorescence (at low concentrations)Fluorescence dependent on DNA content; influenced by cations and other dyes. researchgate.net researchgate.net
ChromatinBinding to nucleic acids and nucleoproteinsContributes to staining; mechanism may involve intercalative binding. researchgate.netmit.edu researchgate.netmit.edu
Nuclei (plant)Staining (non-uniform in some cases)Used as a counterstain in techniques like CRISPR-CISH; staining can vary with fixation. nih.govuni-halle.de nih.govuni-halle.de

pH-Dependent Intracellular Behaviors and Indicator Function of Neutral Red

Neutral Red is a eurhodin dye that exhibits pH-dependent color changes, making it a valuable tool for assessing the acidity or alkalinity of microenvironments within research systems, particularly within living cells. wikipedia.orgchemicalbook.comebi.ac.ukgspchem.comchemiis.com Its ability to passively diffuse across cell membranes and selectively accumulate in acidic organelles underscores its utility as an intracellular pH indicator and a marker for organelle integrity. re-place.bealtervista.orgontosight.aiontosight.aiptglab.comoceanbestpractices.org

Colorimetric Transitions in Acidic and Basic Microenvironments

Neutral Red functions as a pH indicator by undergoing a reversible color change within a specific pH range. In acidic conditions, the dye typically appears red, while in more alkaline or basic conditions, it shifts to a yellow hue. wikipedia.orgchemiis.comre-place.beontosight.aiptglab.comoceanbestpractices.orgmedchemexpress.combrainly.com The transition range for Neutral Red is generally cited as between pH 6.8 and 8.0. wikipedia.orgchemicalbook.comebi.ac.ukgspchem.comchemiis.combrainly.comnih.govalibaba.com This distinct color transition allows for visual or spectrophotometric determination of the pH of the surrounding environment. chemiis.com

The color change is a result of the dye gaining or losing a proton depending on the pH of the solution. Below pH 6.8, the protonated form of Neutral Red predominates, resulting in a red color. As the pH increases above 8.0, the unprotonated form becomes dominant, leading to a yellow color. Within the transition range of 6.8 to 8.0, a mixture of both forms exists, producing intermediate colors. wikipedia.orgbrainly.com

pH RangeColor
Below 6.8Red
6.8 to 8.0Red-Yellow Transition
Above 8.0Yellow

Response to Proton Gradients in Cellular Organelles

A key application of Neutral Red is its use in staining and assessing the integrity of cellular organelles, particularly lysosomes. wikipedia.orggspchem.comptglab.commedchemexpress.comsigmaaldrich.com Lysosomes are acidic organelles, maintaining a low internal pH (typically between 4.5 and 6.0) compared to the neutral pH of the cytoplasm (around 7.2-7.4). re-place.bealtervista.orgoceanbestpractices.orgthermofisher.com This proton gradient across the lysosomal membrane is crucial for the function of lysosomal enzymes. oceanbestpractices.org

Neutral Red, being a weakly basic dye, is able to passively cross the cell membrane in its uncharged form at physiological pH. re-place.bealtervista.orgontosight.ai Once inside the cell, it can enter various organelles. However, due to the acidic environment within lysosomes, Neutral Red becomes protonated. re-place.bealtervista.orgontosight.ai In its protonated, charged form, the dye is unable to easily cross the lysosomal membrane and thus becomes trapped and accumulates within these organelles. re-place.bealtervista.orgontosight.aioceanbestpractices.org

The accumulation of Neutral Red in lysosomes is directly dependent on the maintenance of the lysosomal proton gradient. re-place.bealtervista.orgontosight.aioceanbestpractices.org A healthy, metabolically active cell with functional lysosomes will efficiently accumulate Neutral Red, resulting in visible red staining of these organelles. re-place.bealtervista.orgoceanbestpractices.org Conversely, damage to the lysosomal membrane or impairment of the proton pump responsible for maintaining the acidic pH can lead to a reduced ability of the lysosomes to retain the dye, resulting in decreased staining or leakage of the dye into the cytosol. re-place.bealtervista.orgontosight.aioceanbestpractices.org This principle forms the basis of the Neutral Red uptake assay, a widely used method for assessing cell viability and cytotoxicity. wikipedia.orgre-place.bealtervista.orgontosight.aialibaba.com The amount of Neutral Red retained by cells is proportional to the number of viable cells with intact lysosomal function. re-place.bealtervista.orgontosight.ai

Methodological Applications of Neutral Red 2gl in Diverse Research Domains

Neutral Red 2gl in Cellular Viability and Cytotoxicity Assays

The Neutral Red (NR) assay, utilizing the compound this compound, is a well-established and widely used method for assessing cellular viability and cytotoxicity in vitro. nih.govnih.govre-place.be This assay is predicated on the ability of viable, healthy cells to actively uptake and sequester the Neutral Red dye within their lysosomes. assaygenie.comabcam.co.jpsigmaaldrich.com In contrast, non-viable or damaged cells lose this capacity. assaygenie.comsigmaaldrich.com The amount of dye retained by the cells is directly proportional to the number of viable cells, providing a quantitative measure of cell health. nih.govabcam.co.jp

The fundamental principle of the this compound assay lies in the active transport of the dye across the cell membrane and its subsequent accumulation within the acidic environment of the lysosomes. nih.govre-place.be this compound, a weakly cationic dye, penetrates cell membranes through non-ionic passive diffusion. re-place.be Inside the cell, the dye becomes charged within the acidic milieu of the lysosomes (pH 4.5–5.0) and is retained by binding to the anionic lysosomal matrix. nih.govre-place.be This process is dependent on the cell's ability to maintain a pH gradient, which requires the production of ATP. re-place.be

Following an incubation period, the dye is extracted from the viable cells using a solubilization solution, typically an acidified ethanol mixture. re-place.beabcam.co.jpsigmaaldrich.com The absorbance of the extracted dye is then measured spectrophotometrically, usually at a wavelength of 540 nm. nih.govassaygenie.comabcam.co.jp The intensity of the color is directly correlated with the number of viable cells. sigmaaldrich.com This allows for a quantitative determination of cell viability. The assay is sensitive enough to detect a cell range of 5,000 to 50,000 cells per well. assaygenie.comabcam.co.jp

The this compound assay has demonstrated accuracy across a range of extracellular pH levels, making it particularly useful for studying cell viability in conditions that mimic the acidic microenvironment of tumors. nih.gov It has been shown to correlate well with the induction of apoptosis and autophagy, providing more reliable results under acidic conditions compared to other common viability assays like the MTT, ATPlite, and protease assays. nih.gov

The this compound assay is a cornerstone of in vitro toxicology for evaluating the cytotoxic effects of various chemical compounds. nih.govre-place.bere-place.be A reduction in the uptake and retention of this compound is indicative of a substance's cytotoxic potential. re-place.be This methodology is employed across numerous applications, including the screening of pharmaceuticals, the assessment of environmental toxins, and the study of viral cytopathogenicity. re-place.besemanticscholar.org

The assay can be used to assess the cytotoxicity of a wide array of substances in diverse primary cells and cell lines. nih.govre-place.be For example, it has been used to evaluate the effects of chemotherapeutic agents like Carboplatin and Gemcitabine on ovarian and pancreatic cancer cells. nih.gov The assay's ability to function accurately in acidic environments makes it particularly valuable for assessing the efficacy of anticancer drugs that may be affected by the tumor microenvironment. nih.gov

The procedure typically involves seeding cells in 96-well plates, treating them with the test substance for a specified period, and then incubating them with a medium containing this compound. nih.gov After washing to remove excess dye, the incorporated dye is extracted and quantified. The resulting data provides a concentration-dependent measure of cytotoxicity. re-place.be

The simplicity, speed, and cost-effectiveness of the this compound assay make it highly suitable for high-throughput screening (HTS) applications. abcam.co.jpnih.gov The assay's protocol, which can be completed in under three hours after cell treatment, is amenable to automation and the use of multiwell plates, allowing for the rapid screening of large numbers of compounds. nih.gov This is particularly advantageous in drug discovery and toxicology for identifying potentially cytotoxic agents early in the development process. abcam.co.jp

For instance, a modified HTS protocol for the Neutral Red Uptake Phototoxicity Test (NRU PT) has been proposed to screen for phototoxic hazards. nih.gov This streamlined approach uses a single concentration of the test material to quickly assess potential phototoxicity, significantly increasing productivity. nih.gov While this screening method may produce some false negatives, it serves as an effective initial filter, with promising candidates undergoing more rigorous testing. nih.gov The use of HTP liquid handling systems can further enhance the efficiency of the assay by automating the systematic variation of compound concentrations. nih.gov

While the this compound assay is robust, several methodological considerations and limitations should be acknowledged. One significant limitation is that the assay must be performed on freshly isolated cells; fixation or freezing renders the assay ineffective. nih.gov Additionally, while the assay is generally more sensitive than some other cytotoxicity tests, its sensitivity can be lower than methods like the WST-8 assay. nih.govnih.gov

Refinements to the standard protocol have been developed to address specific experimental conditions. For instance, a modified protocol has been shown to accurately assess cell viability under the acidic and hypoxic conditions often found in tumor microenvironments, where standard assays may yield erroneous results. nih.gov It's also important to note that extended fixation times can lead to the leaching of the dye, potentially affecting the accuracy of the results. sigmaaldrich.com

Comparisons with other viability assays highlight the strengths and weaknesses of the this compound method. It is generally considered cheaper and more sensitive than tetrazolium salt-based assays (like MTT) and enzyme leakage assays. nih.govre-place.be However, unlike total protein assays where cells can be frozen, the Neutral Red assay must be completed without interruption. re-place.be

This compound in Lysosomal Integrity and Function Studies

Beyond its application in cell viability, this compound is a valuable tool for specifically investigating the integrity and function of lysosomes. nih.govbiotrend.com The dye's accumulation within these organelles is directly linked to their structural and functional soundness. re-place.be

The Neutral Red Retention Time (NRRT) assay is a specific application that measures the stability of the lysosomal membrane. nih.govnih.gov This assay is based on the principle that healthy, unstressed cells will retain the Neutral Red dye within their lysosomes for a longer period. researchgate.net Conversely, exposure to stressors can destabilize the lysosomal membrane, leading to a more rapid leakage of the dye into the cytoplasm. researchgate.net

This method has been effectively used as a biomarker to assess the impact of environmental pollutants on organisms. nih.govnih.gov For example, it has been used to study the effects of chemical exposure on the lysosomal membrane stability in the haemolymph cells of mussels. nih.govrsc.org A shorter retention time of Neutral Red is indicative of cellular stress and compromised lysosomal integrity. researchgate.net The assay has been shown to be a sensitive indicator of the health status of organisms in polluted environments, with lysosomal stability correlating inversely with the concentration of contaminants like polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs) in their tissues. rsc.org

Research on Lysosomal Dysfunction and Related Cellular Processes

Research into cellular pathology frequently employs the Neutral Red Uptake (NRU) assay to quantify cytotoxicity. This method is predicated on the principle that only viable cells with healthy, functioning lysosomes can effectively take up and retain the dye. wikipedia.orgassaygenie.com As cells undergo stress or begin to die, their lysosomal membranes may become compromised, or their ability to maintain the necessary acidic internal environment diminishes, leading to a reduced uptake or leakage of the dye. wikipedia.orgresearchgate.net The amount of dye retained by a cell population, which can be quantified spectrophotometrically after extraction, is directly proportional to the number of living cells. altervista.orgassaygenie.comresearchgate.net

Recent studies have highlighted the critical role of lysosomal acidification dysfunction in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.gov In this context, this compound-based assays offer a method for monitoring lysosomal clearance functions. For instance, research on neuroblastoma cell lines has demonstrated that the clearance of the dye from lysosomes can be monitored over time, providing kinetic data on lysosomal activity. researchgate.net This application is crucial for understanding how lysosomal dysfunction contributes to the buildup of damaged proteins and organelles, a hallmark of aging and neurodegeneration. nih.govresearchgate.net Furthermore, modified this compound assays have proven effective for evaluating cell viability in challenging conditions, such as the acidic microenvironment of tumors, where other standard assays may fail. nih.gov

This compound in Ecotoxicology and Environmental Monitoring Research

In the fields of ecotoxicology and environmental monitoring, this compound is utilized as a key biomarker of sublethal stress in organisms exposed to environmental contaminants. The Neutral Red Retention (NRR) assay is a widely adopted method for assessing the stability of lysosomal membranes in the cells of sentinel organisms. nih.govnih.gov Lysosomes are involved in cellular detoxification and are primary targets for a wide range of pollutants that can accumulate within them. researchgate.net Exposure to toxic substances can lead to lysosomal membrane destabilization, a common pathological response in organisms under environmental duress. researchgate.netunive.it

The NRR assay quantifies the health of an organism at a cellular level by measuring the time it takes for this compound to leak from the lysosomes into the cytosol of specific cells, such as hemocytes in bivalves or coelomocytes in earthworms. researchgate.netnih.gov A shorter retention time indicates a higher degree of membrane damage and, consequently, greater physiological stress on the organism due to contaminant exposure. This method is valued for its sensitivity in detecting early signs of stress before more severe, organism-level effects become apparent. researchgate.net

Application in Aquatic and Terrestrial Organism Models

The methodological application of this compound extends to a variety of sentinel species used in environmental monitoring. In aquatic ecosystems, marine molluscs, particularly mussels of the genus Mytilus, are frequently used models. nih.govresearchgate.netunive.it Their filter-feeding nature leads to the bioaccumulation of waterborne contaminants, and their hemocytes are readily accessible for analysis with the NRR assay. Studies have successfully used this assay in mussels to assess the biological effects of chemical spills, such as styrene, demonstrating significant cellular stress following exposure. nih.gov

In terrestrial environments, earthworms are a key indicator species for soil health. The NRR assay, when applied to the coelomocytes of earthworms, provides a reliable biomarker for the ecotoxicological assessment of soil pollutants. nih.gov Research has validated the dose-response relationship between exposure to various soil contaminants and decreased lysosomal membrane stability in earthworms, solidifying the assay's role in terrestrial biomonitoring. nih.gov

The table below summarizes findings from studies using this compound in different organism models.

Organism ModelCell TypeContaminant/StressorObserved Effect on Neutral Red Retention
Mussels (Mytilus edulis)HemocytesStyreneSignificant decrease in retention time
Mussels (Mytilus spp.)HemocytesPost-harvest handling, temperature changesDecreased retention with increased stress
Earthworms (Oligochaeta)CoelomocytesGeneral soil pollutantsDose-dependent decrease in retention time
Fish (Symphodus melops)Blood cellsStyreneIndicated significant biological response

Cellular Stress Responses to Environmental Contaminants

Exposure of organisms to environmental contaminants triggers a range of cellular stress responses, and the lysosome is often one of the first organelles to be affected. researchgate.net Pollutants such as heavy metals, polycyclic aromatic hydrocarbons (PAHs), and other organic chemicals can disrupt the integrity of the lysosomal membrane. researchgate.netunive.it This destabilization leads to the release of hydrolytic enzymes from the lysosome into the cytoplasm, which can cause cellular damage and ultimately lead to cell death. researchgate.net

The this compound retention assay directly measures this aspect of cellular stress. A reduction in the dye's retention time within the lysosome is indicative of membrane labilization. This response has been observed in various organisms exposed to a wide array of environmental stressors. For example, studies on mussels have shown that besides chemical contaminants, physical factors like changes in temperature and salinity, as well as handling stress post-harvest, can induce a stress response detectable by the NRR assay. researchgate.net This demonstrates the assay's utility in detecting general physiological stress, which is a crucial component of understanding how organisms adapt to their environment. nih.gov

Use in Bioindicators and Biosensor Development

The sensitivity of the this compound retention assay to a broad spectrum of stressors has led to its incorporation into bioindicator programs and the development of biosensors for environmental monitoring. nih.gov The response of the dye in the lysosomes of organisms like mussels serves as a biological sensor, providing an integrated measure of the toxicological impact of the surrounding water or sediment. unive.it

This biomarker-based approach is favored because it reflects the biologically available fraction of contaminants and their combined effects on an organism's health. nih.govnih.gov Research has proposed the NRR assay as a standard procedure for measuring the toxicity of contaminants in marine organisms. unive.it The release of this compound from lysosomes is used as an index of the toxicity of the environment, making it a valuable tool for assessing the health of aquatic and terrestrial ecosystems. nih.govunive.it Furthermore, the dye itself has been explored for direct use in optical pH and carbon dioxide sensors, highlighting its chemical versatility in environmental sensing applications. mdpi.comresearchgate.netnih.gov

This compound in Microbiological Research Methodologies

In microbiology, this compound is primarily employed as a pH indicator dye in various culture media. wikipedia.orgausamics.com Its ability to change color in response to pH shifts makes it an effective tool for differentiating microorganisms based on their metabolic pathways. ausamics.com The dye exhibits a distinct color transition, appearing red at a pH of 6.8 and below, and turning yellow at a pH of 8.0 and above. wikipedia.org This property is exploited in differential media to visualize the production of acidic byproducts from fermentation processes.

Bacterial Differentiation and Metabolic Activity Assessment

The most prominent application of this compound in bacterial differentiation is in MacConkey agar. wikipedia.orgausamics.com This selective and differential medium is a cornerstone in clinical microbiology for the isolation and identification of enteric Gram-negative bacteria. MacConkey agar contains lactose as the fermentable carbohydrate and this compound as the pH indicator. ausamics.com

Bacteria capable of fermenting lactose produce acidic metabolites, primarily lactic acid, which lower the pH of the medium surrounding their colonies. ausamics.com This drop in pH causes the this compound indicator to turn red. Consequently, lactose-fermenting bacteria, such as Escherichia coli, grow as red or pink colonies. In contrast, non-lactose fermenting bacteria, such as Salmonella and Shigella species, utilize peptone in the medium, producing ammonia which raises the pH. This results in the colonies appearing colorless or pale yellow. ausamics.com This clear visual distinction allows for a rapid preliminary identification of bacterial isolates based on their metabolic activity.

The table below outlines the principle of bacterial differentiation using this compound in MacConkey Agar.

Metabolic ProcessKey ByproductEffect on pHThis compound ColorAppearance of ColonyExample Bacteria
Lactose FermentationAcid (e.g., Lactic Acid)DecreaseRedRed / PinkEscherichia coli, Klebsiella pneumoniae
Peptone MetabolismAmmoniaIncreaseYellowColorless / PaleSalmonella spp., Shigella spp., Pseudomonas aeruginosa

Beyond its role in MacConkey agar, this compound is also used as a general cytoplasmic and nuclear stain in microbiological preparations for the quick identification of bacteria. absource.de While its primary utility remains in visualizing metabolic differences, its function as a vital stain also has applications in assessing microbial viability under certain conditions. nih.gov

Viral Titration in Cell Cultures

Neutral Red is a vital stain integral to the plaque assay, a fundamental technique for quantifying infectious virus particles. mdpi.com This method relies on the ability of viruses to form plaques, which are localized areas of cell death or cytopathic effect within a monolayer of susceptible cells. mdpi.comnih.gov The assay involves infecting a confluent cell monolayer with serial dilutions of a virus sample. sciencegateway.org After an incubation period to allow for viral entry, the cells are covered with a semi-solid overlay medium, such as agarose. sciencegateway.orgnih.gov This overlay restricts the spread of progeny virions to neighboring cells, ensuring that each infectious particle forms a discrete plaque. nih.govyoutube.com

After a suitable incubation period to allow for plaque development, Neutral Red solution is added. sciencegateway.orgnih.gov As a vital dye, Neutral Red is taken up and retained only by living cells, staining their lysosomes. mdpi.comhimedialabs.comwikipedia.org Consequently, the healthy, uninfected cells in the monolayer appear red or pink. sciencegateway.org In contrast, the areas where cells have been killed by viral infection—the plaques—are unable to take up the dye and remain as clear, unstained zones against the colored background of living cells. nih.govsciencegateway.org These visible plaques can then be counted, and the viral titer is calculated in Plaque-Forming Units per milliliter (PFU/ml), providing a quantitative measure of the infectious virus in the original sample. nih.govnih.gov

Neutral Red in Microscopy and Imaging Techniques

Neutral Red is a versatile eurhodin dye with broad applications in microscopy and cellular imaging. wikipedia.org It is widely used as a general stain in histology and cytology for highlighting cellular components. absource.debiognost.com Furthermore, its ability to act as a vital stain and a fluorochrome makes it a valuable tool for live-cell imaging and advanced microscopic techniques like confocal laser scanning microscopy. biognost.comnih.gov

In the fields of histology and cytology, Neutral Red is frequently employed as a nuclear stain and counterstain. biognost.comwindows.net It imparts a red color to cell nuclei and other basophilic structures. biognost.combenzmicroscope.com The dye is a common component in various staining protocols and can be used in combination with other dyes to achieve differential staining. gspchem.com

Specific applications include its use as a counterstain in Gram staining and for staining Nissl granules in neurons. biognost.comgspchem.com It is also a component of Twort's stain, a polychromatic method used in histology. biognost.com Neutral Red solution is effective for staining both paraffin-embedded and frozen tissue sections, providing excellent visualization of nuclei in diverse samples, including brain tissue. windows.net Its utility extends to staining fixed cell cultures for cytological examination. biognost.com

Table 1: Histological and Cytological Applications of Neutral Red

Application Area Target Structure/Use Tissue/Sample Type
General Histology Nuclear counterstain windows.net Paraffin-embedded sections, Frozen sections windows.net
Staining basophilic structures biognost.com Various tissues
Neurohistology Staining Nissl granules gspchem.com Neurons
Cytology Staining nuclei absource.de Fixed cell cultures biognost.com
Microbiology Counterstain in Gram staining biognost.com Bacteria

Neutral Red serves as an effective fluorochrome for confocal laser scanning microscopy (CLSM), particularly in the study of living plant roots. nih.govnih.gov As a lipophilic dye, it rapidly penetrates root tissues, including internal layers, allowing for visualization without extensive sample processing. nih.govnih.gov

Once inside the plant cells, Neutral Red accumulates in acidic compartments, most notably the vacuoles. nih.govscispace.com It also demonstrates an affinity for suberin and lignin, which are key components of certain plant cell walls. nih.gov These properties make it an excellent probe for visualizing various root structures with high resolution under CLSM. nih.gov Researchers have successfully used Neutral Red to image proto- and metaxylem elements, Casparian bands in the endodermis, and the structure of vacuoles in living roots. nih.govnih.gov Studies have shown that short-term application of the dye has low toxicity, with no significant effect on the cytoskeleton or root growth dynamics. nih.govscispace.com This makes it a cost-effective and valuable tool for structural and developmental studies of plant root systems. nih.gov

Neutral Red is widely used as a supravital stain, meaning it can penetrate and stain living cells without causing immediate cell death. himedialabs.comnih.govgspchem.com Its utility in live-cell imaging stems from its chemical nature as a weak cationic dye. gspchem.com In its unprotonated, lipophilic state, Neutral Red can freely pass through the plasma membrane and other internal membranes of viable cells. nih.gov

Upon entering acidic intracellular compartments, the dye becomes protonated. nih.gov This change renders it charged and hydrophilic, effectively trapping it within these organelles. nih.gov In animal cells, Neutral Red selectively accumulates in lysosomes, making it a common and effective fluorescent probe for these organelles. wikipedia.orggspchem.comnih.gov In plant and fungal cells, it similarly accumulates in vacuoles. nih.gov This specific accumulation allows for the visualization and study of these organelles in real-time within living cells. The uptake of Neutral Red is dependent on cell viability; as cells die, they lose the ability to incorporate the dye into their lysosomes. himedialabs.comwikipedia.org

A novel application for Neutral Red has been developed for the investigation of lesions in the central and peripheral nervous systems (CNS and PNS). nih.govnih.gov Specifically, it is used as a vital stain to macroscopically detect areas of demyelination. nih.govresearchgate.net Demyelinating diseases are characterized by the destruction of the myelin sheath that insulates nerve fibers, and identifying these focal lesions has historically been a difficult and time-consuming process requiring histological sectioning. nih.govnih.gov

Recent research has demonstrated that intraperitoneal injection of Neutral Red in mouse models of demyelination allows for the clear, macroscopic visualization of demyelinated lesions in freshly dissected CNS and PNS tissues. nih.gov This method has been successfully applied in models using lysophosphatidylcholine to induce focal demyelination. nih.govresearchgate.net The technique significantly reduces the time and effort required to locate lesions, thereby facilitating further histological and electron microscopic analysis of myelin structure, demyelination, and the process of remyelination. nih.govnih.gov This application holds potential for elucidating disease pathology and for screening drug candidates aimed at promoting nervous system repair. nih.gov

Neutral Red in Autophagy Research

Neutral Red is a valuable tool in autophagy research, primarily through its use in cell viability assays that are accurate even under conditions that confound other methods. nih.govnih.gov Autophagy is a cellular degradation process that culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the contents are broken down. biocompare.combioradiations.com Because Neutral Red accumulates in lysosomes, its uptake provides a quantitative measure of viable cells, which is relevant when studying cell fate in response to autophagy modulation. nih.govresearchgate.net

Research has shown that standard viability assays can produce erroneous results when assessing the effects of chemotherapeutic agents under the acidic extracellular pH (pHe) characteristic of tumor microenvironments. nih.govsemanticscholar.org However, a modified Neutral Red assay has been demonstrated to accurately detect cell viability across a range of pHe levels. nih.govnih.gov Importantly, its results correlate well with the induction of both apoptosis (indicated by caspase-9 cleavage) and autophagy (indicated by LC3-I to LC3-II conversion). nih.govnih.gov This makes Neutral Red staining an effective and reliable method for evaluating the cytotoxicity of compounds that induce autophagy, particularly in experimental models that mimic the acidic conditions found in tumors. nih.govsemanticscholar.org

Table 2: Research Findings on Neutral Red Applications

Research Domain Key Finding/Application Mechanism/Principle
Virology Quantifies infectious virus via plaque assay. nih.govnih.gov Stains viable host cells, leaving clear plaques of non-viable, virus-infected cells. mdpi.comsciencegateway.org
Plant Biology (CLSM) Visualizes internal structures of living roots (xylem, Casparian bands). nih.govnih.gov Acts as a fluorochrome that penetrates tissue and accumulates in vacuoles. nih.gov
Cell Biology Live-cell imaging of acidic organelles (lysosomes, vacuoles). himedialabs.comgspchem.com Lipophilic form enters viable cells and is trapped in acidic organelles upon protonation. nih.gov
Neuroscience Macroscopic detection of demyelinated lesions in CNS and PNS. nih.govnih.gov Vital stain that accumulates in lesion areas, allowing for easy visualization. nih.govresearchgate.net
Autophagy Research Accurately assesses cell viability during autophagy induction. nih.govnih.gov Measures lysosomal uptake, which correlates with cell viability even in acidic conditions where other assays fail. nih.govsemanticscholar.org

Important Clarification Regarding "this compound"

After a thorough review of scientific and chemical literature, a critical distinction must be made regarding the compound "this compound." The information available indicates that the request to generate an article on the methodological applications of "this compound" in lysosomal accumulation and autophagy studies is based on a confusion between two different chemical compounds.

The compound specified, This compound , is identified with C.I. Acid Red 211 and the CAS number 12239-05-3 . worlddyevariety.comtiankunchemical.com Its documented applications are primarily in the industrial sector as a dye for materials such as wool, silk, polyamide, and leather. worlddyevariety.comtiankunchemical.com

The biological applications outlined in the article request, specifically the staining of lysosomes and the study of autophagy, are associated with a different compound known as Neutral Red . This compound is identified as C.I. 50040 or Basic Red 5 , with the CAS number 553-24-2 . chemodex.comottokemi.comabcam.comwikipedia.orgsigmaaldrich.com

Key Distinctions:

FeatureThis compound Neutral Red (Biological Stain)
Synonyms C.I. Acid Red 211, Acid Complex Red 2GLC.I. 50040, Basic Red 5, Toluylene Red
CAS Number 12239-05-3553-24-2
Primary Use Industrial dye for textiles and leatherBiological vital stain for lysosomes, pH indicator
Application in Autophagy Research No evidence foundUsed to assess cell viability and lysosomal activity in autophagy studies nih.gov

There is no scientific evidence to support the use of "this compound" (C.I. Acid Red 211) in the context of lysosomal staining or autophagy research. All relevant research literature points exclusively to the use of "Neutral Red" (C.I. 50040) for these purposes. This well-established biological stain is a eurhodin dye that viable cells incorporate into their lysosomes. chemodex.comwikipedia.org The accumulation of Neutral Red within these acidic organelles is a key principle behind its use in cell viability assays, which are often employed in the broader study of cellular processes like autophagy. wikipedia.orgnih.gov

Due to this fundamental discrepancy, generating an article on the specified methodological applications of "this compound" would be scientifically inaccurate and misleading. The premise of the requested article is based on the functions of a different chemical entity.

Therefore, this article cannot be generated as requested. It is recommended to revise the subject of inquiry to "Neutral Red" (CAS 553-24-2) if the intended focus is on its applications in autophagy and lysosomal research.

Theoretical Frameworks and Conceptual Advancements in Neutral Red 2gl Research

Contributions to Understanding Cell Membrane Dynamics in Research

Neutral Red's interaction with cellular membranes has provided insights into membrane dynamics, although it is more widely known for its accumulation in lysosomes. The dye's ability to passively diffuse across cell membranes is a key aspect of its use in live cell staining and viability assays. This diffusion is influenced by the dye's lipophilic nature and the properties of the cell membrane itself.

Studies utilizing Neutral Red have indirectly contributed to understanding cell membrane dynamics by examining how alterations in membrane integrity or function affect dye uptake and retention. For instance, the Neutral Red Release (NRR) assay is a method that quantifies the immediate toxic effect of a substance on the cell membrane by measuring the leakage of pre-loaded Neutral Red from cells. This assay demonstrates that damage to the cell membrane leads to a loss of dye retention, providing a quantitative measure of membrane integrity.

Furthermore, research into the localization of Neutral Red within cellular structures, including its initial penetration of the plasma membrane and tonoplast in plant cells, highlights the dye's interaction with different membrane types. The differential behavior of Neutral Red in various membrane environments, such as liquid-disordered versus gel or liquid-ordered membrane phase states, suggests that the dye's spectroscopic properties can be sensitive to membrane composition and phase, offering a potential, albeit indirect, avenue for studying membrane heterogeneity.

While Neutral Red is not typically used as a direct probe for detailed studies of protein or lipid diffusion within the membrane bilayer, its uptake and retention characteristics are fundamentally linked to the functional state and integrity of cellular membranes, particularly the lysosomal membrane.

Elucidation of Lysosomal Physiology and Pathophysiology using Neutral Red

Neutral Red is a classic vital stain for lysosomes, and its selective accumulation within these organelles has been instrumental in advancing our understanding of lysosomal physiology and pathology. The principle behind this accumulation lies in Neutral Red being a weakly cationic dye that can easily penetrate cell membranes in its uncharged form. Once inside the acidic environment of the lysosome, the dye becomes protonated, acquiring a charge and thus becoming trapped within the organelle. This property makes Neutral Red an indicator of functional lysosomes with an acidic pH.

The Neutral Red Uptake (NRU) assay, based on the ability of viable cells to accumulate and retain Neutral Red in their lysosomes, is a widely used method for assessing cell viability and cytotoxicity. A decrease in Neutral Red uptake indicates a loss of cell viability, often due to compromised lysosomal function or membrane integrity.

Research employing the Neutral Red Retention (NRR) assay specifically focuses on the stability of the lysosomal membrane. In healthy cells, lysosomes retain Neutral Red for an extended period. However, exposure to stressors or toxic substances can destabilize the lysosomal membrane, leading to the leakage of Neutral Red into the cytosol and a reduction in retention time. This provides a sensitive biomarker for cellular stress and damage, particularly in the context of environmental toxicology and the study of various pathologies.

Studies on marine organisms, such as mussels, have extensively used the NRR assay to assess the impact of environmental pollutants on lysosomal membrane stability, demonstrating dose-dependent responses to various contaminants. This highlights the utility of Neutral Red in ecotoxicological research and the study of stress responses at the cellular level.

Furthermore, Neutral Red staining has been used to visualize lysosomes and study their dynamics, including their maturation and interaction with phagosomes. The intensity of Neutral Red staining can serve as an indicator of the amount of healthy, properly acidified lysosomes.

Theoretical Models Explaining pH-Dependent Dye Behavior in Biological Systems

The pH-dependent behavior of Neutral Red is central to its utility as a biological stain and indicator. Neutral Red acts as a pH indicator, undergoing a color change from red to yellow within a specific pH range, typically between 6.8 and 8.0. This property is due to the protonation and deprotonation of the dye molecule.

Theoretical models explaining this pH sensitivity are based on the principles of acid-base chemistry and the Henderson-Hasselbalch equation, which describes the relationship between pH, the pKa of a weak acid (or the conjugate acid of a weak base), and the ratio of its protonated and unprotonated forms. For a weakly cationic dye like Neutral Red, the equilibrium exists between the uncharged, membrane-permeant form and the protonated, charged form.

In biological systems, the differential pH across cellular compartments drives the distribution of Neutral Red. The cytoplasm typically has a near-neutral pH, while lysosomes maintain an acidic environment (pH 4.5-5.0). At cytoplasmic pH, a significant portion of Neutral Red molecules are in their uncharged form, allowing them to cross the lysosomal membrane. Once inside the lysosome, the lower pH causes the dye to become protonated. The charged form is less able to cross the membrane, effectively trapping Neutral Red within the lysosome. This mechanism is a prime example of ion trapping, a theoretical model explaining the accumulation of weak acids or bases in compartments with different pH values.

The pKa of Neutral Red is approximately 6.8. This value is close to neutral pH, making the dye sensitive to pH changes in the physiological range. The pH-dependent dual excitation and single emission spectra of Neutral Red also contribute to its use as a pH sensor, particularly in lower concentrations where fluorescence is detectable. Changes in pH affect the absorption and emission properties of the dye, allowing for the optical sensing of pH in biological systems.

Theoretical models also consider the influence of the local environment, such as the polarity of the solvent or the presence of membranes, on the dye's spectroscopic properties and pKa. While the fundamental pH-dependent behavior is explained by protonation/deprotonation, the specific interactions within the complex environment of a cell can influence the observed spectral characteristics and dye localization.

Summary of pH-Dependent Behavior:

pH RangeDominant Form of Neutral RedChargeMembrane PermeabilityCellular Localization (Passive Diffusion)Color
Below ~6.8Protonated (NRH+)PositiveLowTrapped in acidic compartments (lysosomes)Red
Above ~8.0Unprotonated (NR)NeutralHighDiffuses more freelyYellow
6.8 - 8.0EquilibriumMixedIntermediateAccumulation in acidic compartmentsRed to Yellow transition

This pH-dependent distribution and spectroscopic change form the basis of Neutral Red's applications in studying lysosomal acidification, assessing lysosomal membrane integrity, and determining cell viability.

Comparative Analysis and Synergistic Applications of Neutral Red 2gl

Comparative Studies with Alternative Dyes and Assays (e.g., MTT, Acridine Orange)

The Neutral Red uptake (NRU) assay is a colorimetric method that quantifies viable cells based on their ability to incorporate and retain the dye in their lysosomes. re-place.bere-place.be This mechanism differs fundamentally from assays like MTT, which measure metabolic activity through the reduction of a tetrazolium salt in the mitochondria. researchgate.netnih.gov Acridine Orange, another dye, is often used to stain nucleic acids and acidic organelles like lysosomes, with its fluorescence properties changing depending on its environment and the type of nucleic acid it binds to. wikipedia.orgbiomol.combioradiations.com

Comparative studies have explored the effectiveness of NRU against other assays in various research contexts, including cytotoxicity testing of chemicals and the assessment of cell proliferation. nih.govudg.mxepiskin.com

Methodological Advantages and Disadvantages of Neutral Red

The Neutral Red uptake assay offers several advantages. It is generally considered sensitive and readily quantifiable. re-place.bere-place.be Compared to some other viability tests, it can be less expensive and may present less interference. re-place.be The procedure is relatively simple, fast, accurate, and yields reproducible results. re-place.be The assay can be used with both adherent and suspension cell lines, provided a centrifugation step is included for non-adherent cells. re-place.bere-place.be Furthermore, the NRU assay detects only viable cells, which can be an advantage over methods like total protein measurement that may include necrotic cells still attached to the culture dish. ipfdd.deeuropa.eu It is also compatible with the determination of total protein content on the same culture. re-place.be

However, the NRU assay also has disadvantages. It is a heterogeneous assay, requiring washing steps. researchgate.net Once initiated, the assay must be completed immediately, as cells cannot be frozen after incubation with the dye. re-place.beipfdd.de A critical step in the protocol is the potential for crystal formation of the neutral red dye, which can interfere with quantitative determination. re-place.beresearchgate.net The assay can also be susceptible to interference from colored compounds. re-place.be A significant consideration is that chemicals that selectively affect lysosomes or alter lysosomal pH can artificially influence the results, potentially leading to over- or underestimation of toxicity. ipfdd.deeuropa.eubiorxiv.org For example, chloroquine (B1663885) sulfate (B86663) is known to inhibit Neutral Red uptake by altering lysosomal pH. ipfdd.deeuropa.eu

In comparison to MTT, some studies suggest NRU can be more sensitive, particularly for cells with low metabolic activity. researchgate.net Unlike MTT, which relies on mitochondrial dehydrogenase activity, NRU's mechanism based on lysosomal integrity offers a different perspective on cell health. researchgate.netudg.mx

Sensitivity and Specificity Considerations in Research Contexts

The sensitivity of the Neutral Red uptake assay is generally considered good, allowing for the use of very low cell densities. re-place.bere-place.becoresta.org It provides a sensitive signal of both cell integrity and growth inhibition. biorxiv.org Studies have shown that the NRU assay can reveal cytotoxicity earlier than assays like LDH leakage or total protein content in certain cell lines and with specific toxic agents. udg.mx

Specificity is a key consideration when using NRU. While it is effective in distinguishing viable from non-viable cells based on lysosomal function re-place.bere-place.be, its specificity can be impacted by compounds that directly target or affect lysosomes, as mentioned earlier. ipfdd.deeuropa.eubiorxiv.org In comparative studies, the sensitivity of NRU has been found to be high (92-96%) in identifying substances not classified for acute oral toxicity, although its specificity in this context was relatively low (40-44%). researchgate.net This suggests that while NRU is good at identifying potentially non-toxic substances, it may also incorrectly classify some toxic substances as non-toxic, particularly those acting via mechanisms not related to lysosomal integrity or requiring metabolic activation not present in the test system. researchgate.net

Acridine Orange, in comparison, offers different specificity. It is a nucleic acid-selective dye that can differentiate between DNA and RNA and is used to stain acidic vacuoles. wikipedia.orgbioradiations.com While both NR and AO accumulate in acidic compartments unive.it, their responses to pH changes differ, with AO being sensitive over a wider pH range than NR in acidic vesicles. core.ac.ukresearchgate.netnih.gov This difference in pH sensitivity can influence their suitability as indicators in certain toxicity measurements. core.ac.ukresearchgate.netnih.gov

Synergistic Use of Neutral Red with Other Research Probes and Markers

Neutral Red can be used synergistically with other research probes and markers to gain a more comprehensive understanding of cellular responses. For instance, the NRU assay can be performed on the same cell cultures used for determining total protein content, providing complementary data on cell viability and biomass. re-place.beeuropa.eu

Combining NRU with assays that assess different cellular endpoints can help overcome the limitations of using a single assay. For example, using NRU in conjunction with assays that measure mitochondrial activity (like MTT) or membrane integrity (like LDH release) can provide a more complete picture of the mode of cell death or toxicity. udg.mx

Acridine Orange and Neutral Red have been used together as dyes to monitor contaminants by measuring internal pH changes in acidic vesicles of biological sensors. core.ac.ukresearchgate.netnih.gov Although AO is suggested to be preferential in this specific application due to its wider pH sensitivity and lower protonophore activity compared to NR. core.ac.ukresearchgate.netnih.gov

Furthermore, Neutral Red's use as a histological stain and nuclear counterstain wikipedia.orgfishersci.pt allows for its integration into microscopy-based studies alongside fluorescent probes or immun markers targeting specific cellular components or proteins. This synergistic application enables the correlation of cell viability status (indicated by NR uptake) with the localization or expression levels of other molecules of interest.

Interactive Data Table: Comparison of Neutral Red and MTT Assays

FeatureNeutral Red Uptake (NRU) AssayMTT Assay
Mechanism Lysosomal uptake and retention of dye in viable cellsReduction of tetrazolium salt to formazan (B1609692) by mitochondrial reductases in metabolically active cells
Endpoint Lysosomal integrity, cell viabilityMetabolic activity, cell viability
Detected Cells Primarily viable cellsMetabolically active cells
Assay Type Heterogeneous (requires washing steps)Homogeneous (some variants)
Sensitivity Generally sensitive, can be more sensitive for cells with low metabolic activity researchgate.netSensitive, but can be affected by inhibitors of enzymatic systems researchgate.net
Interference Possible interference from colored compounds and chemicals affecting lysosomes re-place.beipfdd.deeuropa.eubiorxiv.orgCan be interfered with by certain compounds (e.g., copper compounds) researchgate.net
Cost Can be less expensive re-place.beVaries
Speed Relatively fast once initiated re-place.bere-place.beRelatively fast
Flexibility Works with adherent and suspension cells re-place.bere-place.beWorks with various cell types

Innovations, Challenges, and Future Directions in Neutral Red 2gl Research

Development of Novel Neutral Red-Based Research Methodologies

Neutral Red's unique optical and electrochemical properties have led to its exploration in developing new research methodologies beyond its traditional use as a stain. mdpi.comuc.pt

Advances in Luminescent Sensing for pH/pCO2 in Biological Systems

Neutral Red has demonstrated potential as a luminescent sensor for detecting changes in dissolved carbon dioxide (dCO2) and pH in biological systems. Its optical properties, specifically absorption and emission spectra, change in response to varying dCO2 concentrations. mdpi.com Studies have quantified this sensitivity, observing significant changes in both emission intensity and absorbance with varying dCO2 levels. mdpi.com Notably, Neutral Red has shown zero sensitivity to dissolved oxygen, which is a common interferent in CO2 measurements. mdpi.comunt.edu The dye exhibits pH-sensitive emission and excitation energies with dual excitation wavelengths at 455 nm and 540 nm, and a single emission at 640 nm. mdpi.comsemanticscholar.org The pKa of Neutral Red is 6.9, which is close to the first pKa of carbonic acid (6.35), making it a suitable candidate for CO2 sensing in biological contexts. mdpi.comsemanticscholar.org The orange-red emission at 640 nm is significantly red-shifted, which is advantageous for intracellular studies as it minimizes interference from the autofluorescence of many biological organelles. mdpi.comsemanticscholar.org

Research has compared Neutral Red's CO2 sensing properties to other indicators like pyranine (B1669890) (HPTS), highlighting its potential as a novel sensor. mdpi.comunt.edu The response time for Neutral Red to equilibrate to changes in CO2 concentration has been observed to be rapid, with full reversibility. mdpi.comunt.edu

Table 1: Optical Properties of Neutral Red Relevant to Sensing

PropertyValue/DescriptionRelevance to SensingSource
Excitation Wavelengths455 nm and 540 nm (pH-dependent)Dual excitation for ratiometric sensing mdpi.comsemanticscholar.org
Emission Wavelength640 nm (single emission peak)Red-shifted, minimizes autofluorescence mdpi.comsemanticscholar.org
Sensitivity to dCO2Changes in absorption and emission intensityBasis for CO2 sensing mdpi.com
Sensitivity to Dissolved O2Zero sensitivityAvoids common interference mdpi.comunt.edu
pKa6.9Suitable for near-neutral pH biological systems mdpi.comsemanticscholar.org
Response Time to CO2~2 minutes for equilibration (N2 to 100% CO2)Relatively rapid response mdpi.comunt.edu
ReversibilityFull reversibility observedImportant for dynamic measurements mdpi.comunt.edu

Applications in Material Science Research (e.g., Dosimeters)

Neutral Red has found applications in material science, particularly in the development of dosimeters for measuring radiation exposure. ekb.eg When incorporated into polymeric films or gels, Neutral Red can act as a radiation-sensitive pH indicator. ekb.eg Exposure to gamma irradiation can lead to the decomposition of components within the material (such as chloral (B1216628) hydrate), producing H+ ions that induce a color change in the Neutral Red dye. ekb.eg This color change is related to the absorbed radiation dose, allowing the material to function as a dosimeter. ekb.eg Different preparation techniques and substrates can influence the dose response and the useful dose range of these Neutral Red-based dosimeters. ekb.eg

Table 2: Neutral Red in Dosimetry Applications

Dosimeter TypeSubstrateWavelength for MeasurementUseful Dose RangeObservationSource
Thin FilmPoly(vinyl alcohol)485 nm1-30 kGyVisual color bleaching ekb.eg
GelGelatine480 nm1-500 GyVisual color bleaching ekb.eg

Use as a Redox Mediator in Bio-Electrochemical Systems

Neutral Red functions as an effective electron mediator (electronophore) in bio-electrochemical systems, such as microbial fuel cells and microbial electrosynthesis cells. nih.govnih.govnih.govmdpi.comosti.gov In these systems, Neutral Red facilitates the transfer of electrons between microorganisms and an electrode, enhancing processes like electricity generation or the reduction of carbon dioxide. nih.govnih.govnih.govmdpi.comosti.gov

Studies have shown that using Neutral Red as a mediator can significantly increase current production in microbial fuel cells compared to other mediators. nih.govnih.govosti.gov It has been utilized to enhance the bio-electrochemical reduction of carbon dioxide to products like formate. nih.govresearchgate.net Neutral Red can be introduced into these systems homogeneously (dissolved in solution) or heterogeneously (electropolymerized onto the electrode surface). nih.govresearchgate.net Electropolymerization of Neutral Red forms poly(neutral red) (PNR), which is a conductive polymer that can act as an immobilized redox mediator, offering advantages like minimized reagent consumption and enhanced charge transfer to enzymes in biosensors. uc.ptresearchgate.netmdpi.com

Table 3: Neutral Red as a Redox Mediator

System TypeRole of Neutral RedObserved EffectSource
Microbial Fuel CellsElectron MediatorEnhanced electricity generation, increased current nih.govnih.govosti.gov
Microbial Electrosynthesis CellsRedox MediatorEnhanced CO2 reduction (e.g., to formate) nih.govmdpi.comresearchgate.net
BiosensorsRedox MediatorFacilitates electron transfer to enzymes, lowers detection limits uc.ptmdpi.com

Addressing Methodological Challenges in Neutral Red Applications

Despite its versatility, the application of Neutral Red can face methodological challenges related to experimental conditions and specificity. mdpi.commdpi.comresearchgate.net

Interference from Experimental Conditions (e.g., pH, Hypoxia)

Neutral Red's properties, particularly its color and fluorescence, are sensitive to pH changes. mdpi.comwikipedia.orggspchem.comchemsrc.com While this pH sensitivity is utilized in some applications like CO2 sensing, it can also be a source of interference in assays where pH is not the target analyte. Maintaining a stable pH is crucial when using Neutral Red for other purposes.

Regarding hypoxia (low oxygen conditions), studies investigating Neutral Red as a CO2 sensor in biological systems have reported that it exhibits zero sensitivity to dissolved oxygen, which is a significant advantage as it avoids interference from varying oxygen levels. mdpi.comunt.edu However, in other applications, the potential for interference from various experimental conditions needs to be considered and controlled.

Specificity Concerns in Autophagy Studies

Neutral Red is commonly used as a vital stain that accumulates in the lysosomes of living cells, resulting in a red-pink coloration. wikipedia.orgresearchgate.netalibaba.comsigmaaldrich.com This property makes it useful for assessing cell viability and for visualizing acidic organelles like lysosomes. wikipedia.orgalibaba.comsigmaaldrich.com Lysosomal accumulation is often associated with autophagy, a cellular process involving the degradation of cellular components within lysosomes. However, Neutral Red staining is not exclusively specific to autolysosomes (lysosomes fused with autophagosomes). It stains lysosomes in general and can also stain nuclear chromatin. wikipedia.orgresearchgate.net Therefore, while Neutral Red can be a useful tool in studies related to lysosomal function and cell viability, interpreting its staining solely as an indicator of autophagy requires caution and often necessitates validation with more specific markers or techniques. wikipedia.orgresearchgate.net

Based on the conducted research, information specifically pertaining to the chemical compound "Neutral Red 2gl" (identified as C.I. Acid Red 211, CAS 12239-05-3) in the context of the research areas outlined (in vivo pH sensing in aquatic organisms, advanced imaging of nervous system lesions, potential in high-throughput research and automation, and unexplored mechanistic aspects of interactions in research) could not be found in the search results.

The available information for "this compound" primarily describes its properties and applications as a dye for textiles such as wool, silk, and polyamide fibers, as well as for leather dyeing. chemicalbook.comworlddyevariety.comhztya.com Its chemical structure and manufacturing methods are also detailed. chemicalbook.comworlddyevariety.com

The research applications mentioned in the provided outline, such as in vivo pH sensing and biological imaging, are typically associated with the biological stain known as "Neutral Red" (PubChem CID 11105), which is a different chemical compound with distinct properties and uses, particularly in cell viability assays, histology, and as a pH indicator in microbiological media. wikipedia.orgalibaba.com

Therefore, strictly adhering to the instruction to focus solely on the chemical compound "this compound" and the provided outline, it is not possible to generate the requested article content for sections 6.3, 6.3.1, 6.3.2, 6.4, and 6.5, as no relevant research findings or discussions for "this compound" in these specific areas were identified.

Q & A

Q. What documentation is essential for ensuring the reproducibility of this compound-based experiments?

  • Methodological Answer : Provide detailed supplemental materials, including raw spectral datasets, instrument calibration logs, and step-by-step synthesis protocols. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo or Figshare. Cross-reference methods with established guidelines (e.g., Analytical Chemistry’s “Recommendations for Publication”) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.